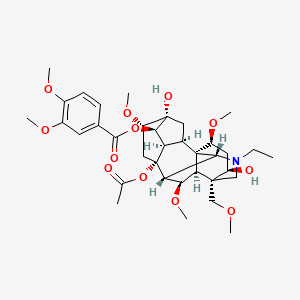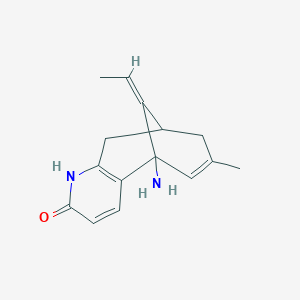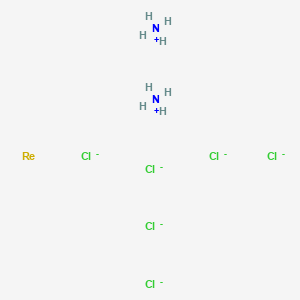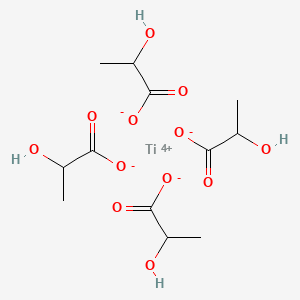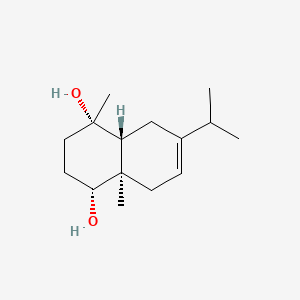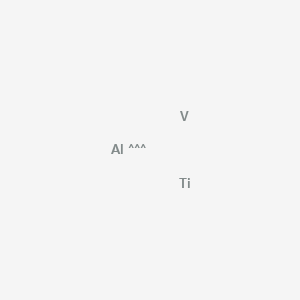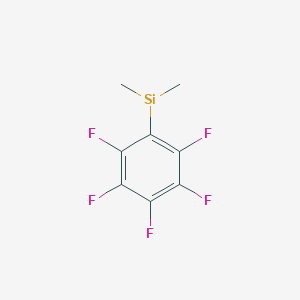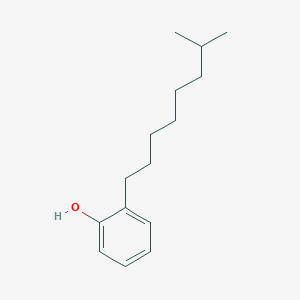
氧化镍锡
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of nickel tin oxide involves several methods, including sol-gel processes, hydrothermal methods, and electrochemical deposition. One notable method is the preparation of dendritic nanoporous nickel oxide and tube-like nickel–tin oxide electrodes through a galvanic displacement reaction in an aqueous electrolyte containing chlorine ions, which dramatically accelerates the reaction. This process results in materials with high capacitance and excellent cycle stability, making them suitable for supercapacitor applications (Kai Zhuo et al., 2013).
Molecular Structure Analysis
Nickel tin oxide's molecular structure can be analyzed through various techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These analyses reveal that NiSnO can form in different phases and structures, depending on the synthesis method and conditions. For instance, nickel-doped tin oxide nanoparticles synthesized using the sol–gel method show the formation of a single-phase rutile structure with particle sizes varying as the nickel content increases (A. Azam et al., 2010).
Chemical Reactions and Properties
Nickel tin oxide participates in various chemical reactions, especially as a catalyst in electrochemical processes. For example, mixed nickel-iron oxides, including nickel tin oxides, have shown great interest as electrocatalysts for the oxygen evolution reaction (OER), a critical process for hydrogen gas generation from water electrolysis. These materials' activity for OER can be significantly affected by their composition and the synthesis method (Jeremy A. Bau et al., 2015).
Physical Properties Analysis
The physical properties of nickel tin oxide, such as morphology, porosity, and crystallinity, are crucial for their performance in applications like supercapacitors and sensors. For instance, the electrochemically anodic deposition method yields nanostructured nickel oxide films with intercrossing nanoflake and highly porous morphologies, showing significant promise in electrochromic applications (Mao-Sung Wu & C. Yang, 2007).
Chemical Properties Analysis
The chemical properties of nickel tin oxide, such as oxidation states, conductivity, and reactivity, are essential for their functionality in various devices. For example, nickel-doped tin oxide exhibits improved electrical properties, including dielectric constant, loss tangent, and ac conductivity, which are crucial for applications in ceramic capacitors and other electronic devices (A. Azam et al., 2010).
科学研究应用
超级电容器和电化学电容器
氧化镍 (NiO) 因其低毒性、经济性和环境友好性而备受超级电容器应用的关注。NiO 在超级电容器中的性能受其形貌、表面积、粒度、孔隙率和结晶度影响。NiO 基复合材料通常由于组分之间的协同效应而表现出更高的比电容。各种制备策略,例如水热/溶剂热法、电纺丝和微波辅助法,显着影响其电化学性能 (Jiangshan Zhao et al., 2019)。
环境与健康影响
镍纳米材料的优异性能已在包括导电体、电池和生物材料在内的众多应用中得到利用。然而,这些纳米材料的生物利用度和生物反应性增加可能会造成潜在的不利健康影响。氧化镍纳米颗粒,包括 NiO 和氢氧化镍 (Ni(OH)₂),已对其毒性进行了研究,强调需要进一步研究以更好地了解其暴露剂量反应关系 (Sharlee L. More et al., 2021)。
气敏材料
二氧化锡 (SnO₂) 是金属氧化物气敏材料的模型系统。SnO₂ 的表面科学研究有助于了解其气敏特性,这在很大程度上取决于表面组成。这些见解对于开发具有更高灵敏度和选择性的传感器至关重要 (M. Batzill, 2006)。
染料敏化太阳能电池 (DSSC)
SnO₂ 由于其高电导率和光学透明性而成为 DSSC 的有希望的候选材料。尽管具有潜力,但基于 SnO₂ 的 DSSC 与基于 TiO₂ 的电池相比表现出较低的光转换效率,这归因于固有的限制,例如较低的导带能量。克服这些限制的努力包括通过掺杂和开发新型形貌来增加染料吸收和减少复合的策略 (Qamar Wali et al., 2015)。
无铅焊料合金
锡-银-铜 (Sn-Ag-Cu) 无铅焊料合金已成为传统锡铅合金的可行替代品,具有环境效益并符合法规。研究重点是通过添加不同的元素或纳米颗粒来改善它们的微观结构、熔点、机械性能和润湿性 (M. Aamir et al., 2019)。
安全和危害
未来方向
属性
CAS 编号 |
12035-38-0 |
|---|---|
产品名称 |
NICKEL TIN OXIDE |
分子式 |
NiO3Sn |
分子量 |
225.4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



